Cas no 110301-07-0 (propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate)

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- L-Tyrosine, 3-hydroxy-,1-methylethyl ester
- L-DOPA Isopropyl Ester
- levodopa isopropyl ester
- propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- 3-Hydroxy-L-tyrosine Isopropyl Ester
- 3-Hydroxy-L-tyrosine 1-Methylethyl Ester
- CS-0240140
- DISCONTINUED. Please see D433740
- 110301-07-0
- EN300-225720
- CHEMBL1823693
- propan-2-yl(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- L-Tyrosine, 3-hydroxy-, 1-methylethyl ester; L-DOPA isopropyl ester
- DTXSID60149207
- L-Tyrosine, 3-hydroxy-, 1-methylethyl ester
- DTXCID3071698
- DB-231708
-
- MDL: MFCD00871211
- Inchi: InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1
- InChI Key: QALMBBJHULTYQU-VIFPVBQESA-N
- SMILES: CC(OC([C@H](CC1=CC=C(O)C(O)=C1)N)=O)C
Computed Properties
- Exact Mass: 239.11600
- Monoisotopic Mass: 239.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.8Ų
- XLogP3: 0.6
Experimental Properties
- PSA: 92.78000
- LogP: 1.61950
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225720-0.1g |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
110301-07-0 | 95% | 0.1g |
$317.0 | 2024-06-20 | |
Enamine | EN300-225720-0.5g |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
110301-07-0 | 95% | 0.5g |
$713.0 | 2024-06-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-496314-1 g |
L-DOPA Isopropyl Ester, |
110301-07-0 | 1g |
¥2,482.00 | 2023-07-11 | ||
Enamine | EN300-225720-1.0g |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
110301-07-0 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
Enamine | EN300-225720-10g |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
110301-07-0 | 95% | 10g |
$3929.0 | 2023-09-15 | |
A2B Chem LLC | AE14208-250mg |
L-Dopa isopropyl ester |
110301-07-0 | 95% | 250mg |
$511.00 | 2024-04-20 | |
Aaron | AR008WGC-1g |
levodopa isopropyl ester |
110301-07-0 | 95% | 1g |
$1282.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310810-250mg |
Propan-2-yl (2s)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
110301-07-0 | 95% | 250mg |
¥11390.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1132672-1g |
levodopa isopropyl ester |
110301-07-0 | 95% | 1g |
$1200 | 2025-02-27 | |
Enamine | EN300-225720-10.0g |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
110301-07-0 | 95% | 10.0g |
$3929.0 | 2024-06-20 |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Comprehensive Overview of Propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate (CAS No. 110301-07-0)
Propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate, with the CAS number 110301-07-0, is a chemically synthesized ester derivative of L-DOPA, a naturally occurring amino acid precursor to neurotransmitters like dopamine. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in neuroprotective therapies, antioxidant formulations, and drug delivery systems. Its unique structure combines the bioactive properties of catechol (3,4-dihydroxyphenyl) with the esterified form of isopropanol, enhancing its solubility and bioavailability.
In recent years, the demand for neuroenhancement compounds and cognitive health supplements has surged, driven by growing awareness of neurodegenerative conditions such as Parkinson's disease and Alzheimer's. Researchers are actively exploring derivatives like propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate for their ability to cross the blood-brain barrier more efficiently than traditional L-DOPA. This property makes it a promising candidate for targeted drug delivery, a hot topic in precision medicine.
The compound's antioxidant activity is another area of interest. The 3,4-dihydroxyphenyl moiety contributes to its radical-scavenging capabilities, which are critical in mitigating oxidative stress—a key factor in aging and chronic diseases. Studies suggest that esterified forms of L-DOPA, such as this compound, may offer enhanced stability and prolonged activity compared to their parent molecules, aligning with the rising trend of sustainable bioactive formulations in the nutraceutical industry.
From a synthetic chemistry perspective, CAS 110301-07-0 exemplifies the strategic modification of natural compounds to improve pharmacokinetics. The isopropyl ester group increases lipophilicity, addressing one of the major limitations of L-DOPA: poor membrane permeability. This innovation resonates with the broader scientific community's focus on structure-activity relationships (SAR) and prodrug design, frequently searched topics in AI-driven drug discovery platforms.
In the context of green chemistry, researchers are also investigating eco-friendly synthesis routes for this compound, leveraging enzymatic catalysis or microwave-assisted reactions to reduce waste and energy consumption. Such advancements align with global initiatives for sustainable pharmaceutical manufacturing, a priority for regulatory bodies and environmentally conscious consumers.
Despite its potential, rigorous toxicological studies and clinical trials are necessary to validate the safety and efficacy of propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate. Current literature highlights its low cytotoxicity in vitro, but comprehensive in vivo data remain limited. This gap presents an opportunity for further research, particularly in translational medicine, a field increasingly supported by computational modeling and high-throughput screening technologies.
In summary, CAS 110301-07-0 represents a compelling intersection of neuropharmacology, bioorganic chemistry, and materials science. Its multifaceted applications—from neuroprotection to antioxidant therapy—position it as a versatile subject for future scientific and commercial exploration. As interest in personalized healthcare and bioactive derivatives grows, this compound is poised to play a pivotal role in next-generation therapeutic innovations.
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